Cas no 1376348-42-3 (N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide)
![N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1376348-42-3x500.png)
N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide
- AKOS033212637
- N-[1-(4-bromopyrazol-1-yl)-2-cyanopropan-2-yl]-6-methylpyridine-2-carboxamide
- 1376348-42-3
- Z1268299111
- EN300-26688226
-
- インチ: 1S/C14H14BrN5O/c1-10-4-3-5-12(18-10)13(21)19-14(2,8-16)9-20-7-11(15)6-17-20/h3-7H,9H2,1-2H3,(H,19,21)
- InChIKey: RZWWPJAJEMQWMW-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NN(C=1)CC(C#N)(C)NC(C1C=CC=C(C)N=1)=O
計算された属性
- せいみつぶんしりょう: 347.03817g/mol
- どういたいしつりょう: 347.03817g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 436
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26688226-0.05g |
N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide |
1376348-42-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamideに関する追加情報
N-{1-[(4-Bromo-1H-Pyrazol-1-Yl)Methyl]-1-Cyanoethyl}-6-Methylpyridine-2-Carboxamide: A Comprehensive Overview
The compound with CAS No. 1376348-42-3, known as N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising biological activity. Recent studies have highlighted its role in drug discovery, particularly in the development of novel therapeutic agents targeting specific cellular pathways.
N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide is characterized by its complex structure, which includes a pyridine ring, a pyrazole moiety, and a cyano group. These functional groups contribute to its versatile chemical properties, making it an ideal candidate for exploring interactions with biological systems. The presence of the bromo group in the pyrazole ring further enhances its reactivity and selectivity in various biochemical environments.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving coupling agents and protecting groups. Researchers have optimized reaction conditions to achieve high yields and purity, ensuring its suitability for biological assays. The synthesis process involves the strategic assembly of key intermediates, such as the pyrazole derivative and the pyridine carboxamide, which are then combined to form the final product.
The biological activity of N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide has been extensively studied in vitro and in vivo. Preclinical data suggest that this compound exhibits potent inhibitory effects on specific enzymes associated with inflammatory pathways, making it a potential candidate for anti-inflammatory therapies. Additionally, its ability to modulate cellular signaling pathways has been explored in cancer research, where it shows promise as a targeted therapy agent.
One of the most exciting developments involving this compound is its application in drug delivery systems. Researchers have investigated its potential as a carrier for therapeutic molecules due to its biocompatible nature and ability to encapsulate drugs without compromising their stability. This property opens new avenues for personalized medicine and targeted drug delivery.
In terms of material science applications, N-{1-[(4-bromo-1H-pyrazol-1-Yl)Methyl]-1-Cyanoethyl}-6-Methylpyridine-2-Carboxamide has been explored as a precursor for advanced materials such as conductive polymers and nanomaterials. Its electronic properties make it a valuable component in the development of next-generation electronic devices.
Despite its promising applications, further research is needed to fully understand the long-term effects of this compound on biological systems. Ongoing studies aim to elucidate its pharmacokinetics, toxicity profile, and mechanism of action at the molecular level. These investigations will be crucial in determining its suitability for clinical applications.
In conclusion, N-{1-[(4-bromo-1H-pyrazol-1-Yl)Methyl]-1-Cyanoethyl}-6-Methylpyridine-2-Carboxamide represents a significant advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, coupled with recent breakthroughs in synthesis and biological studies, positions it as a key player in future innovations within pharmacology and materials science.
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